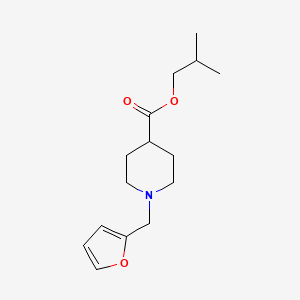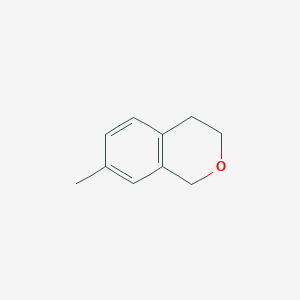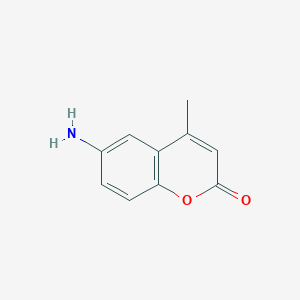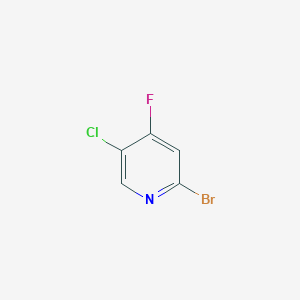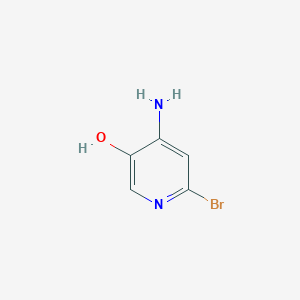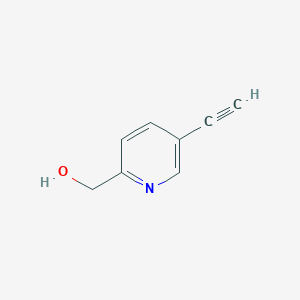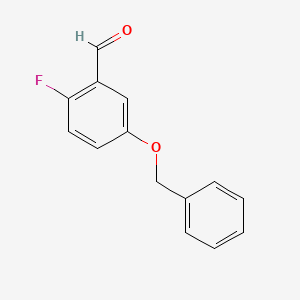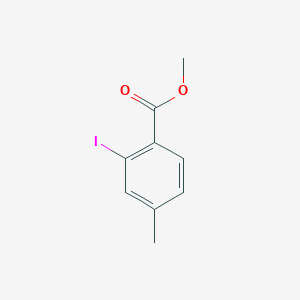
tert-Butyl 3-methoxy-4-methylbenzoate
概要
説明
tert-Butyl 3-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C12H18O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-butyl 3-methoxy-4-methylbenzoate is through the esterification of 3-methoxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-methoxy-4-methylbenzoate can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Products include 3-hydroxy-4-methylbenzoic acid or 3-formyl-4-methylbenzoic acid.
Reduction: Products include 3-methoxy-4-methylbenzyl alcohol or 3-methoxy-4-methylbenzene.
Substitution: Products include 3-bromo-4-methylbenzoate or 3-nitro-4-methylbenzoate.
科学的研究の応用
Chemistry:
- tert-Butyl 3-methoxy-4-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and other enzymes.
Medicine:
- It may serve as a precursor for the synthesis of drug molecules with potential therapeutic applications.
Industry:
- The compound is used in the production of specialty chemicals, including fragrances and flavoring agents.
作用機序
The mechanism of action of tert-butyl 3-methoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and methyl groups on the aromatic ring can influence the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
tert-Butyl 4-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
tert-Butyl 3-methylbenzoate: Similar structure but lacks the methoxy group on the aromatic ring.
tert-Butyl benzoate: Lacks both the methoxy and methyl groups on the aromatic ring.
Uniqueness:
- The presence of both methoxy and methyl groups on the aromatic ring of tert-butyl 3-methoxy-4-methylbenzoate makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity.
特性
IUPAC Name |
tert-butyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDRJZXPPUNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563231 | |
| Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104436-90-0 | |
| Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
![[4-(Thien-2-ylmethyl)phenyl]methanol](/img/structure/B3045212.png)

